molecular formula C16H30MgO4 B091440 Magnesium 2-ethylhexanoate CAS No. 15602-15-0

Magnesium 2-ethylhexanoate

Cat. No. B091440
CAS RN: 15602-15-0
M. Wt: 310.71 g/mol
InChI Key: CGSNFLLWLBPMLH-UHFFFAOYSA-L
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Description

Magnesium 2-ethylhexanoate is not directly discussed in the provided papers. However, the papers do provide insights into various magnesium compounds and their synthesis, structures, and applications, which can be tangentially related to understanding magnesium 2-ethylhexanoate. Magnesium compounds, such as magnesium hydroxide and magnesium oxide, are known for their unique properties and broad range of applications in science and practical applications, including their use as flame retardants, catalysts, and in health and disease management .

Synthesis Analysis

The synthesis of magnesium compounds can involve various methods, including solid-state reactions, precipitation, solvothermal and hydrothermal processes, and chemical vapor deposition. For instance, the solid-state reaction of MgBr2 and NaB3H8 at room temperature followed by sublimation can afford a white solid of Mg(B3H8)2 . Another example is the reaction of dibutylmagnesium with diethylamine, followed by carboxylation with gaseous carbon dioxide to produce a homoleptic magnesium carbamato complex . These methods highlight the diverse synthetic routes available for creating magnesium compounds, which could be applicable to the synthesis of magnesium 2-ethylhexanoate.

Molecular Structure Analysis

Magnesium compounds can adopt various molecular structures depending on the ligands and synthesis conditions. For example, the magnesium complex Mg6(Et2NCO2)12 forms a double helix of MgO(x) coordination polyhedra with distinct stereochemistry . Similarly, the magnesium complexes with the B3H8- ligand adopt a distorted cis-octahedral geometry . These structural insights demonstrate the versatility of magnesium in forming complex geometries, which is relevant for understanding the potential molecular structure of magnesium 2-ethylhexanoate.

Chemical Reactions Analysis

Magnesium compounds are involved in a variety of chemical reactions. They can act as catalysts in organic processes, such as the conversion of 2-hexanol , or in enantioselective aldol reactions between ethyl diazoacetate and aldehydes . The reactivity of magnesium compounds can be influenced by their structure, composition, and surface properties, which are essential for their catalytic behavior . These findings suggest that magnesium 2-ethylhexanoate could also participate in chemical reactions as a catalyst or reactant.

Physical and Chemical Properties Analysis

The physical and chemical properties of magnesium compounds are influenced by their synthesis and treatment. For example, calcination of magnesium phosphate gels can increase their specific surface area, acidity, and basicity . The morphology of magnesium hydroxide nanoparticles can be needle- or lamella-like, which affects their dispersion in matrices and flame-retardant properties . These properties are crucial for the practical applications of magnesium compounds, including their use as flame retardants, adsorbents, and antibacterial agents . Understanding these properties is key to predicting the behavior of magnesium 2-ethylhexanoate in various applications.

Scientific Research Applications

  • Biomedical Application in Polymerization : Magnesium 2-ethylhexanoate has been synthesized efficiently and used as a biocompatible catalyst for lactide ring-opening polymerization. This process, optimized using factorial and rotatable designs, yields Poly(lactic acid) suitable for medical and pharmaceutical applications due to the absence of toxic tin components (Gadomska‐Gajadhur, Synoradzki, & Ruśkowski, 2018).

  • Chemical Vapor Deposition for Thin Films : Magnesium 2-ethylhexanoate serves as a nontoxic and easy-to-handle raw material in the low-temperature, atmospheric-pressure chemical vapor deposition method. This process efficiently creates magnesium oxide thin films, which can be highly oriented on amorphous substrates at temperatures above 450°C (Maruyama & Shionoya, 1990).

  • Extraction of Boron from Salt Lake Brine : In the field of extraction, magnesium 2-ethylhexanoate has been implicated in research focusing on the extraction of boron from salt lake brine using 2-ethylhexanol. This research emphasized the thermodynamics and process design for obtaining high purity boron products (Ran et al., 2016).

  • Catalysis in Oxidation and Decomposition Reactions : Magnesium and zinc 2-ethylhexanoates have been studied as active catalytic systems. They facilitate the oxidation of aromatic hydrocarbons and catalyze the decomposition of hydroperoxides, which are primary products in alkylarene oxidation (Kharlampidi, Nurullina, Batyrshin, & Usmanova, 2018).

  • Role in Decomposition of Cumene Hydroperoxide : Research on the decomposition of cumene hydroperoxide in various solvents revealed the formation of an intermediate hydroperoxide-catalyst complex with magnesium 2-ethylhexanoate. The study highlighted the complex's stability and catalytic activity depending on solvent nature (Nurullina, Batyrshin, & Kharlampidi, 2014).

  • Use in Materials Science : Magnesium 2-ethylhexanoate finds extensive applications in materials science. It is used as a metal-organic precursor, particularly in ring-opening polymerizations, and has properties valuable in the painting industry (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

  • Magnesium Alloys in Orthopedic Implants : In the context of biomedical engineering, magnesium 2-ethylhexanoate is relevant in the development and improvement of magnesium alloys used in orthopedic implants. These alloys have advantages over traditional stainless steel and titanium implants (Radha & Sreekanth, 2017).

  • Development in Magnesium Batteries : Magnesium 2-ethylhexanoate is being explored in the development of rechargeable magnesium batteries, offering higher energy density compared to traditional battery systems (Aurbach et al., 2000).

Future Directions

The potential of Magnesium 2-ethylhexanoate in biomedical applications, particularly as a biocompatible catalyst for lactide ring-opening polymerization, has been recognized . This suggests potential future directions in the optimization of such processes and the exploration of other applications where this compound could be beneficial.

properties

IUPAC Name

magnesium;2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Mg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSNFLLWLBPMLH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30MgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275825, DTXSID00890761
Record name Magnesium 2-ethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanoic acid, 2-ethyl-, magnesium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00890761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium 2-ethylhexanoate

CAS RN

15602-15-0, 15863-22-6
Record name Magnesium 2-ethylhexoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015602150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, magnesium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium 2-ethylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanoic acid, 2-ethyl-, magnesium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00890761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium 2-ethylhexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.062
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MAGNESIUM 2-ETHYLHEXOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J86481R39D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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